N-[4-(benzyloxy)phenyl]glycinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-10-15(18)17-13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUATSIKWOSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization for N 4 Benzyloxy Phenyl Glycinamide
Retrosynthetic Strategies for N-[4-(benzyloxy)phenyl]glycinamide
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available, or easily synthesized precursors. This approach illuminates the key bond formations and strategic considerations necessary for a successful synthesis.
Disconnection Approach to Key Precursors
The structure of this compound presents two primary points for logical disconnection: the amide bond and the ether linkage.
Disconnection 1: Amide Bond (C-N) This is the most common and direct disconnection. Cleaving the amide bond between the glycinamide (B1583983) carbonyl group and the aniline (B41778) nitrogen atom yields two primary precursors:
Synthon A1: A glycinamide cation or an equivalent activated glycine (B1666218) species.
Synthon A2: A 4-(benzyloxy)aniline (B124853) anion or the neutral aniline itself.
These synthons correspond to the following key precursors:
Precursor A1: Glycine or a protected derivative such as Boc-glycine (tert-butoxycarbonyl-glycine). Using the free amino acid would require subsequent amidation, while using glycinamide directly is also a possibility.
Precursor A2: 4-(Benzyloxy)aniline.
Disconnection 2: Ether Bond (C-O) A second strategic disconnection involves the benzylic ether bond. This approach breaks the molecule down into a phenol-containing glycinamide and a benzyl (B1604629) group.
Synthon B1: A benzyl cation.
Synthon B2: A 4-hydroxyphenyl glycinamide anion.
These synthons point to the following precursors:
Precursor B1: A benzyl halide (e.g., benzyl bromide) or benzyl alcohol.
Precursor B2: N-(4-hydroxyphenyl)glycinamide.
This second disconnection implies that the amide bond would be formed prior to the ether linkage. A convergent synthesis might involve preparing both 4-(benzyloxy)aniline and a glycine derivative separately before the final amide coupling.
Identification of Critical Bond-Forming Steps
Based on the retrosynthetic analysis, two critical bond-forming reactions are identified as central to the synthesis of this compound:
Ether Bond Formation: This step involves the formation of the benzyl ether linkage. This can be achieved either before or after the amide bond formation, typically through a Williamson ether synthesis or a Mitsunobu reaction. nih.gov
Contemporary Synthetic Routes to this compound
Modern synthetic chemistry offers a diverse toolkit for constructing molecules like this compound. These methods prioritize yield, purity, and process scalability.
Amide Bond Formation Techniques for the Glycinamide Moiety
The formation of the amide bond is a critical step, and numerous coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and racemization, which is a concern with amino acid derivatives. researchgate.net The general approach involves activating the carboxylic acid of a protected glycine (e.g., Boc-glycine) and then reacting it with 4-(benzyloxy)aniline.
Common methods include:
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used, often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.net
Acid Chloride Formation: The glycine precursor can be converted to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the aniline. researchgate.net This method is highly effective but can be less compatible with sensitive functional groups.
Active Ester Method: The carboxylic acid can be converted into an active ester, which then reacts with the amine. While not requiring a separate coupling reagent in the final step, the active ester must first be prepared and isolated. researchgate.net
| Coupling Method | Reagents | Typical Solvent | Advantages | Disadvantages |
| Carbodiimide | EDCI, HOBt, DIPEA | DMF, DCM | Mild conditions, high yields, common in peptide synthesis. nih.govresearchgate.net | Requires additives, potential for side products. |
| Acid Chloride | Oxalyl chloride, Thionyl chloride, Et₃N | DCM, THF | Highly reactive, fast reaction times. researchgate.net | Harsh conditions, may not be suitable for complex substrates. |
| Phosphonium/Uronium Salts | HBTU, HATU, PyBOP | DMF, NMP | High efficiency, rapid coupling. researchgate.net | Higher cost of reagents. |
Etherification Strategies for the Benzyloxy Group
The introduction of the benzyloxy group is typically accomplished via nucleophilic substitution. The choice of strategy depends on whether the ether is formed before or after the amide linkage.
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the sodium or potassium salt of 4-aminophenol (B1666318) or N-(4-hydroxyphenyl)acetamide would be reacted with benzyl bromide or benzyl chloride in a polar aprotic solvent like DMF or acetone.
Mitsunobu Reaction: This powerful reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a phenol) under mild, neutral conditions. It typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This method is particularly useful for substrates sensitive to the basic conditions of the Williamson synthesis. nih.gov
| Etherification Method | Key Reagents | Typical Solvent | Advantages | Disadvantages |
| Williamson Ether Synthesis | NaH or K₂CO₃, Benzyl Halide | DMF, Acetone | Cost-effective, simple procedure. nih.gov | Requires strong base, may not be suitable for base-sensitive functional groups. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Benzyl Alcohol | THF, Dioxane | Mild, neutral conditions, high stereospecificity. nih.gov | Generates stoichiometric phosphine (B1218219) oxide byproduct, which can complicate purification. |
Palladium-Catalyzed Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis and offer advanced strategies for constructing the core structure of this compound. nih.gov
Buchwald-Hartwig Amination: This reaction could be employed to form the key C-N bond between the aryl ring and the nitrogen of the glycinamide moiety. A potential route would involve the coupling of an aryl halide or triflate, such as 4-(benzyloxy)bromobenzene, with glycinamide. This approach is known for its exceptional functional group tolerance. nih.gov
C-H Arylation: More advanced strategies could involve the direct palladium-catalyzed C-H arylation of a suitable N-phenylglycinamide precursor. rsc.org For example, a directed C-H activation at the para-position of an N-phenylglycinamide derivative could be coupled with a benzyl-containing partner. While synthetically elegant, this would require significant methods development.
These palladium-catalyzed methods, though potentially more complex to optimize, offer highly convergent and flexible routes that can be advantageous in the synthesis of analogues and in library generation. researchgate.netnih.gov
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The synthesis of specific stereoisomers of this compound analogues is crucial when a particular chirality is required for biological activity. Chiral analogues of phenylglycinamide derivatives have been synthesized for various applications, including as GPR88 agonists. nih.govnih.gov The stereochemistry of these molecules is often controlled by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One common strategy involves starting with an optically pure building block, such as a specific enantiomer of a phenylglycine derivative. nih.gov For instance, the synthesis of chiral phenylglycinamide derivatives can begin with Boc-protected phenylglycine, which is then coupled with other reagents. nih.gov To achieve high diastereoselectivity, protecting groups play a significant role. In the synthesis of related glycinamide ribonucleotides, a benzylidene acetal (B89532) protecting group was used to enhance the stability of the anomeric center, leading to a diastereoselective synthesis of the desired β-anomer. nih.gov
Another approach is the use of coupling reagents in peptide synthesis that minimize racemization. Studies on peptide synthesis have shown that the choice of coupling method and reaction conditions, such as temperature, can significantly impact the stereochemical purity of the final product. unibo.it For example, performing a coupling reaction at 0 °C instead of room temperature was found to reduce the amount of the racemized product formed. unibo.it
The table below illustrates key considerations in the stereoselective synthesis of related chiral amides.
| Parameter | Approach | Example/Rationale | Source |
| Starting Material | Use of optically pure precursors | Starting with a specific enantiomer of a 4-hydroxyphenylglycine derivative. | nih.gov |
| Protecting Groups | Introduction of rigid protecting groups | A benzylidene acetal was used to prevent anomerization in a glycinamide ribonucleotide synthesis. nih.gov The N-benzyloxycarbonyl (Z) group is a suitable protection that can be removed cleanly. unibo.it | nih.govunibo.it |
| Reaction Conditions | Temperature Control | Lowering the reaction temperature from room temperature to 0°C was shown to decrease the percentage of racemized byproduct. unibo.it | unibo.it |
| Coupling Reagents | Selection of racemization-suppressing agents | Use of reagents like HATU in peptide couplings is common, though their greenness can be a concern. walisongo.ac.id | walisongo.ac.id |
Green Chemistry Principles in this compound Synthesis
Solvents are a major contributor to chemical waste, often constituting the largest portion of non-product mass in a typical pharmaceutical process. ubc.ca Therefore, selecting environmentally benign solvents is a primary goal in green synthesis design. researchgate.net Many pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. ubc.ca
In amide and peptide synthesis, solvents like N,N-dimethylformamide (DMF) have traditionally been used but are now often targeted for replacement due to toxicity concerns. unibo.itpeptide.com Greener alternatives such as ethyl acetate (B1210297) (EtOAc) are preferred. unibo.it Research has demonstrated the successful replacement of DMF with EtOAc in a continuous solution-phase peptide synthesis protocol. unibo.it Water is also an ideal green solvent, and methods for synthesizing N-substituted glycine derivatives in aqueous media have been developed. nih.gov
Reducing the volume of solvent used is another critical strategy. In solid-phase peptide synthesis (SPPS), significant solvent savings (up to 75%) have been achieved by combining the coupling and deprotection steps, thereby eliminating intermediate washing steps. peptide.com Such principles can be adapted to solution-phase synthesis to lower the Process Mass Intensity (PMI), a key metric that measures the ratio of the total mass of materials used to the mass of the final product. walisongo.ac.id
The following table, based on established green chemistry guides, categorizes solvents relevant to amide synthesis. ubc.caresearchgate.net
| Category | Solvents | Rationale | Source |
| Recommended | Water, Ethanol (B145695), Ethyl Acetate (EtOAc) | Low toxicity, biodegradable, and derived from renewable sources (for ethanol). | ubc.caresearchgate.net |
| Usable | Toluene, Acetonitrile | Effective for many reactions but have some health or environmental concerns. | ubc.caresearchgate.net |
| Substitution Advised | Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF) | Present significant health and environmental hazards. ubc.ca DMF is a solvent of choice in SPPS that many groups have studied replacing. peptide.com | peptide.comubc.ca |
| Banned | Benzene, 1,2-Dichloroethane | High toxicity and carcinogenic properties. ubc.ca | ubc.ca |
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. The use of catalysts is a cornerstone of green chemistry because catalytic reactions are inherently more atom-economical than stoichiometric processes.
In the context of forming the amide bond in this compound, traditional methods might use stoichiometric coupling reagents like HATU, which generate significant waste. walisongo.ac.id The development of catalytic alternatives is a key research area. For example, boric acid has been demonstrated as an effective and green catalyst for the condensation reaction between a carboxylic acid and an amine to form an amide. walisongo.ac.id This catalytic route offers a significantly better environmental profile compared to methods using acid chlorides or stoichiometric coupling agents. walisongo.ac.id
Continuous Flow Synthesis Applications for this compound Production
Continuous flow synthesis, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing for the production of this compound. researchgate.net This technology is recognized for its ability to provide better control over reaction parameters, enhance safety, and facilitate scalability. researchgate.netrsc.org
The small internal volume of microreactors or tube reactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots, which is particularly important for potentially exothermic reactions. researchgate.netrsc.org This enhanced control can lead to higher yields and purities. Flow chemistry has been successfully applied to peptide synthesis, where it was found that operating at elevated temperatures and pressures could reduce the required excess of amino acids and shorten reaction times. google.com
The inherent safety of continuous flow systems is a major benefit, as the small volume of reactants present in the reactor at any given time minimizes the risk associated with handling hazardous materials or unstable intermediates. rsc.org Studies have shown that continuous flow processes can drastically reduce reaction times; in one case, the synthesis time was only one-third of that required for the equivalent batch operation, leading to a significant increase in productivity. rsc.org
| Feature | Advantage in Flow Synthesis | Relevance to this compound | Source |
| Heat & Mass Transfer | Superior control due to high surface-area-to-volume ratio. | Allows for precise temperature management, potentially improving yield and purity. | researchgate.net |
| Safety | Small reactor volumes minimize risk. | Safer handling of reagents and intermediates during synthesis. | rsc.org |
| Scalability | Production is scaled by extending operation time ("scaling out"). | More straightforward and predictable scale-up from lab to production. | researchgate.net |
| Efficiency | Reduced reaction times and potential for automation. | Increased productivity and throughput compared to batch synthesis. rsc.org | rsc.org |
Optimization of Reaction Parameters for Yield, Purity, and Scalability
Systematic optimization of reaction parameters is essential to develop a robust and scalable process for synthesizing this compound with high yield and purity. This involves studying the influence of variables such as temperature, pressure, reactant concentrations, and residence time.
Temperature is a critical parameter that directly influences reaction rates. In the synthesis of amide bonds, higher temperatures generally accelerate the reaction. However, they can also promote side reactions or cause the degradation of sensitive functional groups, leading to lower purity. For instance, in a peptide coupling reaction, while the reaction was complete in 5 minutes at room temperature, a small percentage of a racemized byproduct was observed. unibo.it This highlights the trade-off between reaction speed and selectivity that must be carefully managed.
Pressure is another tool that can be used to influence reaction kinetics, particularly in continuous flow systems. google.com Operating a flow reactor under elevated pressure can allow for heating solvents above their normal boiling points, significantly accelerating reaction rates. google.com This technique has been used in continuous flow peptide synthesis at pressures ranging from 3.4 to 68.9 bar (50 to 1000 psi) to reduce reaction times. google.com Establishing a kinetic model for the reaction can help in understanding the effects of these parameters and in optimizing the process for large-scale production. researchgate.net
The table below summarizes the impact of temperature and pressure on reaction kinetics for related syntheses.
| Parameter | Effect | Example | Source |
| Temperature | Increases reaction rate but can also increase side reactions/racemization. | Optimal temperatures for a multi-step flow synthesis were found to be 15 °C, 25 °C, and 115 °C for different stages. rsc.org Lowering temperature to 0°C reduced racemization. unibo.it | unibo.itrsc.org |
| Pressure | Allows for superheating of solvents, accelerating reaction rates. | In flow peptide synthesis, pressures up to 68.9 bar were used to shorten reaction times. google.com | google.com |
Stoichiometric Ratio Optimization of Reactants
The synthesis of this compound typically involves the acylation of 4-(benzyloxy)aniline with a protected glycine derivative, followed by deprotection. A common synthetic route is the coupling of 4-(benzyloxy)aniline with an N-protected glycine, such as Boc-glycine, using a coupling agent, followed by the removal of the Boc protecting group. The stoichiometry of the reactants in the crucial coupling step is a critical parameter that significantly influences the reaction yield and the impurity profile of the crude product.
Optimizing the molar ratios of 4-(benzyloxy)aniline, the N-protected glycine, and the coupling agent is essential to drive the reaction to completion while minimizing side reactions and the formation of difficult-to-remove impurities.
Key Reactants and Their Stoichiometric Considerations:
4-(benzyloxy)aniline: As the primary amine, its purity is crucial. It is typically used as the limiting reagent in the reaction.
N-protected Glycine (e.g., Boc-glycine): This reactant is often used in a slight excess to ensure the complete consumption of the more valuable 4-(benzyloxy)aniline. The excess can range from 1.1 to 1.5 equivalents.
Coupling Agents (e.g., DCC, EDC): These reagents facilitate the formation of the amide bond. They are generally used in slight excess relative to the carboxylic acid component (N-protected glycine) to ensure efficient activation. A common ratio is 1.1 to 1.3 equivalents.
Catalyst/Additive (e.g., DMAP, HOBt): In some protocols, a catalyst like 4-(dimethylamino)pyridine (DMAP) is added to accelerate the reaction. This is used in catalytic amounts, typically 0.1 to 0.2 equivalents.
Systematic studies on analogous reactions, such as the synthesis of other phenyl amides, have demonstrated that careful control of these ratios is key. For instance, in the synthesis of a benzoate-based liquid crystal, researchers used 1.1 equivalents of the phenol, 1.6 equivalents of the coupling agent (DCC), and 0.1 equivalents of the catalyst (DMAP) relative to the carboxylic acid. nih.gov This suggests that a slight excess of the amine and a more significant excess of the coupling agent can be beneficial.
The table below outlines hypothetical experimental data for the optimization of the coupling reaction between 4-(benzyloxy)aniline and Boc-glycine, based on common practices in amide synthesis.
Table 1: Stoichiometric Ratio Optimization for the Synthesis of Boc-N-[4-(benzyloxy)phenyl]glycinamide
| Entry | 4-(benzyloxy)aniline (Equivalents) | Boc-glycine (Equivalents) | Coupling Agent (EDC) (Equivalents) | Catalyst (DMAP) (Equivalents) | Theoretical Yield (%) |
| 1 | 1.0 | 1.1 | 1.1 | 0.1 | 85 |
| 2 | 1.0 | 1.2 | 1.2 | 0.1 | 92 |
| 3 | 1.0 | 1.5 | 1.5 | 0.1 | 90 (Increased impurities) |
| 4 | 1.0 | 1.2 | 1.0 | 0.1 | 80 |
| 5 | 1.0 | 1.2 | 1.2 | - | 75 |
This table presents illustrative data based on established principles of organic synthesis and is not derived from a specific experimental study on this compound.
From this illustrative data, an optimal ratio would likely involve using a slight excess of both the Boc-glycine and the coupling agent (Entry 2) to maximize the yield while keeping the formation of byproducts manageable.
Purification Methodologies for this compound
The purification of this compound is a critical step to obtain the compound in a highly pure form, suitable for its intended applications. The choice of purification method depends on the nature of the impurities present in the crude product. The primary impurities can include unreacted starting materials, byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used), and products of side reactions. The principal purification techniques employed are recrystallization and column chromatography.
Recrystallization:
Recrystallization is a widely used and cost-effective method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below, allowing for the crystallization of the pure compound upon cooling. The impurities, on the other hand, should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.
For a compound like this compound, which possesses both polar (amide) and non-polar (benzyl ether) functionalities, a range of solvents can be screened. Common solvents for recrystallization of similar aromatic amides include ethanol, methanol (B129727), ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptanes to induce crystallization.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol | Good balance of polarity to dissolve the compound when hot. | High recovery of pure crystals upon cooling. |
| Ethyl Acetate/Hexane (B92381) | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed, followed by slow cooling. | Effective for removing more polar and less polar impurities. |
| Isopropanol | Similar properties to ethanol but can offer different solubility characteristics. | May provide better selectivity for certain impurities. |
Column Chromatography:
For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) as a mobile phase (eluent) is passed through the column.
The choice of the eluent system is critical for achieving good separation. A systematic approach often involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For this compound, a typical eluent system would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
In the synthesis of a structurally related 4-benzyloxyphenyl derivative, column chromatography on silica gel using chloroform (B151607) as the eluent was successfully employed for purification. nih.gov This provides a good starting point for developing a chromatography method for this compound.
Table 3: Exemplar Column Chromatography Parameters for this compound Purification
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | A gradient elution allows for the separation of non-polar impurities first, followed by the elution of the more polar product. |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) | To monitor the progress of the separation and identify fractions containing the pure product. |
By systematically applying these optimized stoichiometric and purification strategies, this compound can be synthesized and isolated with high yield and purity, ensuring its suitability for further scientific investigation and application.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Benzyloxy Phenyl Glycinamide Analogues
Rational Design and Synthesis of N-[4-(benzyloxy)phenyl]glycinamide Derivatives
The chemical scaffold of this compound offers several points for modification, each with the potential to significantly impact its biological profile.
Substituent Variation on the Benzyloxy Phenyl Ring
Introducing various substituents onto the benzyloxy phenyl ring would be a primary strategy to probe the electronic and steric requirements for optimal activity. The nature, size, and position of these substituents could influence binding to a putative biological target. For instance, electron-donating or electron-withdrawing groups could alter the electron density of the ring system, affecting interactions such as pi-stacking or hydrogen bonding.
Modifications at the Glycinamide (B1583983) Nitrogen and Alpha-Carbon
Alterations to the glycinamide portion of the molecule would investigate the importance of this linker region. N-alkylation or N-acylation of the amide nitrogen could explore the necessity of the N-H bond for hydrogen bonding. Similarly, substitution at the alpha-carbon would introduce chirality and steric bulk, potentially leading to stereoselective biological activity and influencing the molecule's conformational flexibility.
Bioisosteric Replacement Strategies within the Core Structure
Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, the ether linkage could be replaced with bioisosteres such as a thioether, sulfoxide, or sulfone to assess the impact on stability and electronic properties. The amide bond could be substituted with other groups like a reverse amide, an ester, or a ketone to explore different hydrogen bonding patterns and conformational preferences.
Computational Approaches to SAR/SPR Prediction for this compound Analogues
In the absence of extensive empirical data, computational methods would be invaluable for predicting the biological activity and properties of hypothetical analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with a measured biological endpoint. A statistically robust QSAR model could then be used to predict the activity of untested analogues, prioritizing their synthesis.
Molecular Field Analysis (MFA) and Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that provides a more intuitive and visual representation of SAR. It involves aligning a set of molecules and calculating their steric and electrostatic interaction fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For this compound analogues, CoMFA could provide crucial insights into the shape and electronic features required for optimal interaction with a biological target.
While these established medicinal chemistry and computational strategies provide a clear roadmap for the systematic investigation of this compound, the current lack of published research dedicated to this specific compound and its derivatives means that the detailed findings, data tables, and in-depth discussions required for a comprehensive article remain speculative. The scientific community has yet to direct its focus on this particular chemical entity, leaving its potential as a lead structure largely unexplored.
Pharmacophore Elucidation and Virtual Screening for Analogues
The journey to optimize a lead compound like this compound often begins with dissecting its three-dimensional structure to identify the key features responsible for its biological activity. This process, known as pharmacophore elucidation, creates a model that defines the essential steric and electronic properties required for a molecule to interact with a specific biological target. For analogues of this compound, the pharmacophore model typically includes a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), an aromatic ring (the phenyl group), and a hydrophobic feature, often represented by the benzyloxy group. researchgate.net
Once a pharmacophore model is established, it becomes a powerful tool in virtual screening. nih.gov This computational technique allows researchers to rapidly search through vast digital libraries of chemical compounds to identify those that match the pharmacophore model. nih.gov By filtering for molecules that possess the desired structural features, virtual screening significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. nih.gov
Structure-based virtual screening has been successfully employed to identify novel antagonists for targets like the androgen receptor (AR) from scaffolds related to this compound. nih.gov In one such study, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as new AR antagonists targeting the activation function 2 (AF2) region. nih.gov This success underscores the power of virtual screening to pinpoint promising candidates for further development. Similarly, a virtual screening effort led to the discovery of a benzyloxyphenyl-methylaminophenol scaffold as a novel inhibitor of the STAT3 signaling pathway, a crucial target in cancer therapy. nih.gov
The table below summarizes findings from representative virtual screening studies that led to the identification of active analogues based on the benzyloxyphenyl scaffold.
| Study Focus | Target | Screening Method | Identified Scaffold | Key Finding | Reference |
| Prostate Cancer | Androgen Receptor (AF2) | Structure-Based Virtual Screening | N-(4-(benzyloxy)-phenyl)-sulfonamide | Identification of a new class of AR antagonists with submicromolar activity. | nih.gov |
| Cancer Therapy | STAT3 SH2 Domain | Virtual Screening | Benzyloxyphenyl-methylaminophenol | Discovery of a novel inhibitor scaffold for the STAT3 signaling pathway. | nih.gov |
| OGT Inhibition | O-GlcNAc transferase (OGT) | Virtual Screening | Uridine Mimetic Scaffold | Identification of a novel hit with a 7 µM IC50 value, providing a starting point for new OGT inhibitors. | semanticscholar.org |
Experimental Methodologies for SAR Elucidation
Following the identification of initial hits, typically from computational screening or initial biological assays, experimental methodologies are employed to systematically explore the structure-activity relationship (SAR). This involves synthesizing and testing a series of related compounds to understand how specific structural modifications influence biological activity.
High-Throughput Screening (HTS) of this compound Compound Libraries
High-Throughput Screening (HTS) is an automated process that enables the rapid testing of tens of thousands to millions of chemical compounds for a specific biological activity. nih.govmdpi.com To investigate analogues of this compound, a compound library would be assembled. This library could include commercially available collections, such as those from Enamine, which contain millions of diverse, drug-like molecules, or more focused, custom-designed libraries. upenn.eduenamine.net
The HTS process involves several key steps:
Assay Development: A robust and sensitive biological assay is created to measure the desired activity, such as the inhibition of a specific enzyme or the binding to a receptor.
Library Plating: The compounds from the library are dispensed into microtiter plates, typically as DMSO solutions. enamine.net
Automated Screening: Robotic systems add the target protein, substrates, and other necessary reagents to the plates, and then measure the output of the assay (e.g., fluorescence, absorbance).
Hit Identification: Compounds that show activity above a certain threshold are identified as "hits."
While specific HTS campaigns for this compound libraries are not detailed in publicly available literature, the methodology is standard in drug discovery. nih.gov The results of such a screen would identify initial starting points for more focused medicinal chemistry efforts.
Below is a hypothetical data table illustrating the output from an HTS run designed to find inhibitors of a target enzyme.
| Compound ID | Structure | Concentration (µM) | % Inhibition | Hit Status |
| CHEM1001 | This compound | 10 | 8.2 | No |
| CHEM1002 | Analogue A | 10 | 65.7 | Yes |
| CHEM1003 | Analogue B | 10 | 4.5 | No |
| CHEM1004 | Analogue C | 10 | 78.1 | Yes |
Focused Library Synthesis and Biological Evaluation of this compound Derivatives
Once hits are identified from virtual screening or HTS, the next step is to synthesize a "focused library" of derivatives. This involves systematically modifying the structure of the hit compound to explore the SAR and optimize properties like potency and selectivity.
Several studies highlight this approach for analogues of this compound:
GPR88 Agonists: A series of (4-alkoxyphenyl)glycinamides were designed and synthesized to act as agonists for the G protein-coupled receptor 88 (GPR88). nih.gov Researchers modified the alkoxy group and replaced the glycinamide with bioisosteric 1,3,4-oxadiazoles, leading to derivatives with significantly improved potency. nih.gov
STAT3 Inhibitors: Based on a benzyloxyphenyl-methylaminophenol hit from virtual screening, a focused library of analogues was synthesized to develop more potent inhibitors of the STAT3 signaling pathway. nih.gov This work led to compounds with low micromolar IC50 values. nih.gov
Antiproliferative Agents: A series of N-3-benzimidazolephenylbisamide derivatives incorporating the 4-benzyloxyphenyl moiety were synthesized and evaluated for their activity against several cancer cell lines. rsc.org This effort resulted in the identification of a compound with greater antiproliferative activity than the known inhibitor vismodegib. rsc.org
The following table presents SAR data from a study on benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors, illustrating how modifications to the core structure impact biological activity. nih.gov
| Compound | Modification | IC50 (µM) vs. IL-6/STAT3 Pathway | IC50 (µM) vs. MDA-MB-468 Cells | Reference |
| Hit Compound (1) | - | >10 | >20 | nih.gov |
| 4a | Modification of the methylaminophenol moiety | 7.71 | 9.61 | nih.gov |
| 4b | Modification of the methylaminophenol moiety | 1.38 | 10.9 | nih.gov |
These focused efforts demonstrate the iterative cycle of design, synthesis, and biological evaluation that drives the optimization of lead compounds based on the this compound scaffold.
Mechanistic Investigations of N 4 Benzyloxy Phenyl Glycinamide Biological Interactions and Target Engagement
Identification and Validation of Specific Molecular Targets
The primary molecular target of N-[4-(benzyloxy)phenyl]glycinamide has been established as leukotriene A4 hydrolase (LTA4H). tainstruments.comdrugbank.com The validation of this target and the exploration of potential off-target effects are critical steps in drug development. Various methodologies can be employed to achieve this, as outlined below.
Proteomic Target Identification (e.g., Activity-Based Protein Profiling, Chemical Proteomics)
While specific proteomic studies for this compound are not publicly available, chemical proteomics approaches are powerful tools for identifying the molecular targets of small molecule inhibitors. nih.gov
Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are two such strategies. ABPP utilizes reactive probes that mimic the inhibitor to covalently label and identify its protein targets within a complex proteome. CCCP, on the other hand, involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from cell lysates.
For a compound like this compound, a chemical probe could be synthesized by incorporating a reactive group or a clickable handle onto the glycinamide (B1583983) scaffold. This probe would then be used in either ABPP or CCCP experiments to confirm LTA4H as the primary target and to identify any potential off-target proteins. Quantitative proteomic analysis comparing the protein profiles of cells treated with the probe versus a control would reveal the specific protein interactions. nih.gov
Table 1: Hypothetical Data from a Chemical Proteomics Experiment for an LTA4H Inhibitor
| Protein Identified | Enrichment Ratio (Inhibitor/Control) | Function | Potential Relevance |
| Leukotriene A4 Hydrolase (LTA4H) | > 10 | Pro-inflammatory mediator synthesis | Primary Target |
| Carbonic Anhydrase 2 | 2.5 | pH regulation | Potential off-target |
| Glutathione S-Transferase P | 2.1 | Detoxification | Potential off-target |
This table is a hypothetical representation of data that could be generated from a chemical proteomics study and does not represent actual results for this compound.
Transcriptomic Analysis of Gene Expression Modulation (e.g., RNA-Seq, Microarray)
The effect of inhibiting LTA4H on global gene expression can be assessed using techniques like RNA-Seq and microarrays. While specific transcriptomic data for this compound is not available, studies on other LTA4H inhibitors have provided valuable insights.
For instance, a study investigating the effects of LTA4H inhibition in aged mice revealed significant changes in the transcriptome of hippocampal neurons. nih.gov Single-cell nuclear RNA sequencing (Nuc-seq) demonstrated that LTA4H inhibition led to the modulation of genes crucial for synaptic organization, structure, and activity, suggesting a potential mechanism for cognitive improvement. nih.gov This approach could be applied to cells or tissues treated with this compound to understand its downstream effects on gene expression.
Table 2: Illustrative Gene Ontology (GO) Enrichment Analysis from RNA-Seq Data Following LTA4H Inhibition
| GO Biological Process | Number of Genes | p-value |
| Regulation of synaptic plasticity | 45 | < 0.001 |
| Neuron projection development | 38 | < 0.001 |
| Inflammatory response | -52 (down-regulated) | < 0.005 |
This table is illustrative and based on findings for other LTA4H inhibitors, not this compound. nih.gov
Phenotypic Screening and Deconvolution for Target Identification
Phenotypic screening is a powerful approach to discover new therapeutic indications for a compound and to elucidate its mechanism of action. While no specific phenotypic screening campaigns for this compound have been published, the known effects of LTA4H inhibition can inform the design of such screens.
Given that LTA4H inhibition reduces the production of the pro-inflammatory LTB4, phenotypic assays could focus on inflammatory responses. patsnap.com For example, cell-based assays measuring neutrophil migration, cytokine production, or the expression of inflammatory markers could be employed. A reduction in these phenotypes upon treatment with this compound would be consistent with its on-target activity.
Furthermore, studies have shown that inhibiting LTA4H can suppress the growth of colon cancer cells and that LTA4H is overexpressed in several cancers. nih.gov This suggests that phenotypic screens for anti-cancer activity could also be relevant.
Target deconvolution, the process of identifying the specific molecular target responsible for an observed phenotype, would then be necessary. This can be achieved through various methods, including genetic approaches like CRISPR or shRNA screens, or proteomic techniques as described in section 4.1.1.
Molecular Interaction and Binding Kinetics Studies
To fully characterize the interaction between this compound and its target, LTA4H, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free optical technique that allows for the real-time measurement of binding events between a ligand (e.g., this compound) and an analyte (e.g., LTA4H). This technique provides quantitative information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Although specific SPR data for this compound is not publicly available, the methodology is well-suited for studying its interaction with LTA4H. In a typical experiment, LTA4H would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The change in the refractive index upon binding would be monitored over time to generate sensorgrams, from which the kinetic parameters can be derived.
Table 3: Representative SPR Kinetic Data for a Small Molecule Inhibitor Binding to LTA4H
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| LTA4H Inhibitor X | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| LTA4H Inhibitor Y | 2.2 x 10^5 | 5.5 x 10^-4 | 2.5 |
This table presents representative data for other LTA4H inhibitors and is for illustrative purposes only.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
While ITC data for this compound has not been published, studies on other LTA4H inhibitors have demonstrated the utility of this technique. researchgate.net For example, ITC has been used to characterize the binding of chalcogen-containing inhibitors to LTA4H, revealing the thermodynamic driving forces behind their interaction. researchgate.net
In an ITC experiment with this compound, a solution of the compound would be titrated into a sample cell containing LTA4H. The heat released or absorbed upon binding would be measured, allowing for the construction of a binding isotherm from which the thermodynamic parameters can be calculated.
Table 4: Illustrative Thermodynamic Parameters for LTA4H Inhibitor Binding Measured by ITC
| Inhibitor | KD (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |
| Inhibitor A | 0.5 | -12.5 | 3.8 | -8.7 | 1.02 |
| Inhibitor B | 1.2 | -9.8 | 1.5 | -8.3 | 0.98 |
This table is based on data for other LTA4H inhibitors and serves as an example of the data that can be obtained from an ITC experiment. researchgate.net
MicroScale Thermophoresis (MST) for Ligand-Target Interactions
MicroScale Thermophoresis (MST) is a powerful technique used to quantify the binding affinity between a ligand, such as this compound, and a target protein. This method measures the motion of molecules along a microscopic temperature gradient, which is altered upon the formation of a ligand-target complex. The change in thermophoretic movement allows for the determination of the dissociation constant (Kd), a measure of binding strength.
Despite the utility of MST in drug discovery and molecular biology for characterizing interactions with proteins, nucleic acids, and other biomolecules, no specific MST data for the interaction of this compound with any biological target has been published in the available scientific literature. A hypothetical MST experiment would involve titrating varying concentrations of this compound against a constant concentration of a fluorescently labeled target protein. The resulting data would be plotted to generate a binding curve, from which the Kd value could be derived.
Table 1: Hypothetical MicroScale Thermophoresis Data for this compound
| Ligand Concentration (µM) | Normalized Fluorescence (Fnorm) |
| 0.1 | 0.98 |
| 0.5 | 0.95 |
| 1 | 0.90 |
| 5 | 0.75 |
| 10 | 0.60 |
| 20 | 0.52 |
| 50 | 0.50 |
| 100 | 0.49 |
This table represents a hypothetical dataset and is for illustrative purposes only, as no experimental data for this compound is currently available.
Enzyme Inhibition and Activation Mechanisms of this compound
The potential for this compound to act as an enzyme inhibitor is an area of significant interest. Studies into its effects on enzyme kinetics would elucidate the mechanism by which it modulates enzyme activity.
Steady-State Enzyme Kinetics Studies (e.g., Dixon, Lineweaver-Burk Plots)
Steady-state enzyme kinetics are fundamental to understanding how a compound affects an enzyme's catalytic efficiency. Lineweaver-Burk plots, which graph the reciprocal of reaction velocity against the reciprocal of substrate concentration, are traditionally used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These plots can also help to distinguish between different types of enzyme inhibition (e.g., competitive, non-competitive, and uncompetitive).
Currently, there are no published studies featuring Dixon or Lineweaver-Burk plots derived from experiments with this compound. Such studies would be crucial in defining its inhibitory profile against specific enzymes.
Table 2: Illustrative Lineweaver-Burk Plot Data for a Hypothetical Enzyme Inhibition Study
| 1/[Substrate] (µM⁻¹) | 1/Velocity (min/nmol) (Uninhibited) | 1/Velocity (min/nmol) (Inhibited) |
| 0.1 | 2.5 | 4.0 |
| 0.2 | 3.0 | 5.0 |
| 0.4 | 4.0 | 7.0 |
| 0.8 | 6.0 | 11.0 |
| 1.0 | 7.0 | 13.0 |
This table is a representation of hypothetical data and does not reflect actual experimental results for this compound.
Characterization of Irreversible vs. Reversible Inhibition
A critical aspect of an inhibitor's mechanism is whether it binds to the enzyme reversibly or irreversibly. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme. The distinction is vital for drug development. Time-dependent inhibition assays are commonly employed to differentiate between these two modes of action. To date, no studies have been published that characterize the nature of the interaction between this compound and any target enzyme as being either reversible or irreversible.
Allosteric Modulation Investigations
Allosteric modulators bind to a site on the enzyme distinct from the active site (the allosteric site), causing a conformational change that alters the enzyme's activity. This can result in either positive (potentiation) or negative (inhibition) modulation of the enzyme's response to its substrate. Radioligand binding assays and functional assays in the presence of an orthosteric ligand are common methods to investigate allosteric effects. There is currently no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator of any known enzyme.
Cellular Pathway Modulation by this compound (using non-human cell lines/models)
To understand the broader biological effects of a compound, its impact on cellular signaling pathways is investigated, often using non-human cell lines as a model system.
Analysis of Signal Transduction Cascades (e.g., Western Blot, ELISA)
Techniques like Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are instrumental in dissecting how a compound affects signal transduction cascades. For instance, Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins, such as those in the MAPK or Akt pathways, following treatment with the compound. This provides insight into which cellular processes are being modulated.
Despite the power of these techniques, there are no published reports detailing the effects of this compound on any specific signal transduction pathways in non-human cell lines. Consequently, no data from Western Blot or ELISA experiments are available for this compound.
Table 3: Representative Data from a Hypothetical Western Blot Analysis
| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Control) |
| Phospho-ERK1/2 | Control | 1.0 |
| Phospho-ERK1/2 | Compound X (10 µM) | 0.4 |
| Total ERK1/2 | Control | 1.0 |
| Total ERK1/2 | Compound X (10 µM) | 1.0 |
This table illustrates the type of data generated from a Western blot experiment and is not based on actual results for this compound.
Investigation of Receptor Internalization and Downstream Signaling
Receptor internalization is a key cellular process where cell-surface receptors are removed from the plasma membrane and trafficked into the cell's interior. This mechanism is crucial for regulating the duration and intensity of signaling in response to a ligand (agonist or antagonist). Investigating whether this compound induces or inhibits the internalization of its target receptor is essential for understanding its modulatory effects.
Techniques such as enzyme-linked immunosorbent assays (ELISA) performed on intact cells or flow cytometry using fluorescently labeled antibodies against the receptor of interest are standard methods to quantify changes in the surface receptor population after treatment with a compound.
Following receptor engagement and potential internalization, the propagation of the signal through intracellular pathways, known as downstream signaling, determines the ultimate cellular response. Key signaling cascades often involve second messengers like cyclic AMP (cAMP) or calcium ions, and the activation of various protein kinases.
As of this review, specific studies detailing the effects of this compound on the internalization of Leukotriene A4 hydrolase or any other receptor have not been published. Similarly, comprehensive analyses of its impact on specific downstream signaling cascades are not available in peer-reviewed literature.
Reporter Gene Assays for Pathway Activity
Reporter gene assays are a powerful and widely used tool to quantify the activity of a specific signaling pathway. In these assays, a gene for a readily measurable protein (the "reporter," such as luciferase or β-galactosidase) is placed under the control of a DNA response element that is specifically activated by a transcription factor at the end of a signaling cascade. An increase or decrease in reporter protein expression following treatment with a compound provides a quantitative measure of pathway activation or inhibition.
For a compound like this compound, a reporter gene assay could definitively confirm its functional effect on a pathway, such as the nuclear factor-kappa B (NF-κB) pathway, which is downstream of many inflammatory signals.
However, a review of scientific literature indicates that no studies employing reporter gene assays to measure pathway activity modulated by this compound have been published.
| Reporter Gene Assay Data for this compound | |
| Target Pathway | Resulting Activity |
| Data not available | Data not available |
| Data not available | Data not available |
Currently, no public data from reporter gene assays for this compound is available.
Investigation of Organelle-Specific Effects and Subcellular Localization
Determining the precise location of a compound within a cell is crucial for understanding its mechanism of action and identifying potential off-target effects. A compound's activity is often dictated by its ability to accumulate in specific organelles, such as the endoplasmic reticulum, mitochondria, or the nucleus.
Confocal Microscopy and Live-Cell Imaging
Confocal microscopy is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules within a cell, creating sharp, three-dimensional images by rejecting out-of-focus light. To track this compound, it would typically be chemically modified with a fluorescent tag (a fluorophore).
Live-cell imaging, an advanced application of microscopy, enables the observation of these processes in real-time within living cells. This can reveal the dynamics of a compound's movement, its co-localization with specific organelles (which are often marked with another fluorescent protein), and the cellular changes it induces over time.
There are currently no published studies that utilize confocal microscopy or live-cell imaging to determine the subcellular localization of this compound.
Subcellular Fractionation Studies
Subcellular fractionation is a biochemical method used to isolate different cellular organelles and compartments. The process typically involves gentle lysis of cells followed by a series of centrifugation steps at increasing speeds, which pellets different organelles based on their size and density. Once the fractions (e.g., nuclear, mitochondrial, cytosolic, membrane) are separated, the concentration of the compound of interest in each fraction can be quantified, often using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
This method provides quantitative data on where a compound accumulates within the cell, complementing the visual data from microscopy.
Specific data from subcellular fractionation studies to determine the distribution of this compound within cellular compartments are not available in the scientific literature.
| Subcellular Fractionation Data for this compound | |
| Cellular Fraction | Concentration / Accumulation |
| Cytosol | Data not available |
| Nucleus | Data not available |
| Mitochondria | Data not available |
| Endoplasmic Reticulum | Data not available |
| Membrane | Data not available |
No published data is currently available on the subcellular fractionation of this compound.
Preclinical Biological Assessment of N 4 Benzyloxy Phenyl Glycinamide in in Vitro and Non Human in Vivo Models
Comprehensive In Vitro Biological Profiling
A thorough review of scientific literature and public research databases reveals a lack of available data on the in vitro biological profiling of N-[4-(benzyloxy)phenyl]glycinamide. The following subsections detail the specific areas where information is currently unavailable.
Cell-Based Functional Assays (e.g., proliferation, migration, viability in non-human cells)
No published studies were identified that have investigated the effects of this compound on fundamental cellular processes such as proliferation, migration, or viability in non-human cell lines.
Enzyme Screening Panels for Off-Target Activity
There is no publicly accessible data from enzyme screening panels to characterize the potential off-target activities of this compound. Such studies are crucial for understanding the selectivity of a compound and predicting potential secondary pharmacological effects.
Electrophysiological Studies in Excitable Cells (non-human)
Investigations into the electrophysiological effects of this compound on non-human excitable cells, such as neurons or cardiomyocytes, have not been reported in the available scientific literature.
Immunomodulatory Activity in Immune Cell Lines (non-human)
The potential for this compound to modulate immune responses has not been documented. There are no available studies on its activity in non-human immune cell lines.
Pharmacokinetic (PK) and Biotransformation Studies in Preclinical Non-Human Models
Information regarding the pharmacokinetic properties and biotransformation of this compound in preclinical non-human models is not available in the public domain.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
No studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any non-human model have been published. This includes a lack of data on its oral bioavailability, tissue distribution, metabolic pathways, and routes of elimination.
Metabolic Stability in Hepatic Microsomes and Hepatocytes (Non-human origin)
No data has been published on the metabolic stability of this compound in non-human liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict the rate of metabolic clearance of a compound in the liver. Typically, these assessments would involve incubating the compound with liver fractions from preclinical species (e.g., rat, mouse, dog) and quantifying the rate of its disappearance over time. The results are often expressed as half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding in Animal Plasma (Non-human)
There is no available information regarding the extent to which this compound binds to plasma proteins in any non-human species. This parameter is critical for understanding the pharmacokinetics of a compound, as only the unbound fraction is generally considered to be pharmacologically active and available for distribution and clearance. Standard methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation using plasma from common laboratory animal models.
Bioavailability Assessment in Animal Models (Non-human)
No studies detailing the oral or intravenous bioavailability of this compound in any non-human animal model have been identified. Bioavailability studies are essential to determine the fraction of an administered dose that reaches the systemic circulation. These studies involve administering the compound to animals (e.g., rodents) via both intravenous and extravascular (e.g., oral) routes and measuring the resulting plasma concentrations over time.
Identification of Major Metabolites
The major metabolites of this compound in any non-human system have not been characterized in the available literature. Metabolite identification is a key component of preclinical development, helping to understand the pathways of drug clearance and to identify any potentially active or toxic metabolites. This process typically involves incubating the parent drug with liver microsomes, hepatocytes, or analyzing samples from in vivo studies using techniques like mass spectrometry.
In Vivo Efficacy and Mechanism Validation in Non-Human Organismal Models
While direct in vivo efficacy studies for this compound are not available, research on structurally related compounds provides some context for the potential biological activities of this chemical class.
Rodent Models of Disease Pathophysiology
No specific in vivo efficacy studies using rodent models have been reported for this compound. However, studies on other phenylglycinamide derivatives have shown activity in mouse models of seizures. For instance, certain phenyl-glycinamide derivatives have demonstrated potent protection in maximal electroshock (MES) and 6 Hz seizure models in mice. These findings suggest that the phenylglycinamide scaffold may have potential for development as anticonvulsant agents.
Zebrafish Models for Developmental Biology and High-Throughput Screening
There is no information available from studies utilizing zebrafish models for the assessment of this compound. Zebrafish are a valuable tool in early-stage drug discovery for high-throughput screening of compound libraries to assess toxicity and potential therapeutic effects.
Caenorhabditis elegans Models for Neurobiology and Longevity Studies
The nematode Caenorhabditis elegans serves as a powerful model organism for investigating the fundamental mechanisms of aging and the effects of chemical compounds on lifespan. chemspider.com Its short lifecycle, genetic tractability, and well-characterized nervous system make it an ideal system for high-throughput screening and detailed mechanistic studies. chemspider.com In the context of neurobiology and longevity, C. elegans has been instrumental in identifying compounds that modulate aging pathways. nih.gov
A notable study involving a screen of approximately 30,000 synthetic, drug-like chemicals identified a compound designated as NP1 that extends the lifespan of C. elegans. nih.gov This compound was found to act through a dietary restriction-like mechanism by impinging on a food perception pathway involving glutamate (B1630785) signaling in the pharynx. nih.gov While the initial report abstractly described the identified active compounds as containing a nitrophenyl piperazine (B1678402) motif, subsequent database entries have linked the experimental data for NP1 to the chemical structure of this compound. nih.govresearchgate.netsenescence.info
Treatment of wild-type C. elegans with NP1 demonstrated a significant positive impact on lifespan, both when administered from hatching and from the young adult stage. nih.gov The effect of NP1 on lifespan was observed to be dose-dependent, with studies identifying an optimal concentration for its longevity-promoting effects. nih.gov Further investigations into the mechanism of action revealed that NP1's ability to extend lifespan is independent of some canonical aging pathways, such as those involving DAF-16 and HSF-1, but is linked to dietary restriction responses. nih.gov
The effects of NP1 on the lifespan of various C. elegans strains have been systematically documented, showing reproducible lifespan extension in several genetic backgrounds. senescence.info
| Strain | Avg/Med Lifespan Change (%) | Significance |
|---|---|---|
| JU775 | 23.53 | S |
| JU775 | 34.4 | S |
| MY16 | 12.14 | S |
| N2 | 23.53 | S |
Table 1: Effect of NP1 (this compound) on the lifespan of various C. elegans strains. 'S' denotes a statistically significant result. senescence.info
Advanced Spectroscopic and Analytical Characterization of N 4 Benzyloxy Phenyl Glycinamide
Structural Elucidation Techniques
The precise structure of N-[4-(benzyloxy)phenyl]glycinamide is determined through a combination of powerful analytical methods that probe its molecular framework and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the phenyl and benzyloxy groups typically appear in the downfield region, while the methylene (B1212753) protons of the benzyl (B1604629) and glycinamide (B1583983) moieties, along with the amine protons, resonate at higher field strengths. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J values) provide valuable information about the connectivity of adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed at a low field. The carbon atoms of the aromatic rings and the benzyloxy group also show distinct signals, as do the aliphatic carbons of the glycinamide and benzyl moieties.
While specific spectral data for this compound is not extensively available in the public domain, related structures provide insight into the expected chemical shifts. For instance, in a similar compound, the ¹³C NMR spectrum in DMSO showed signals at δ 166.7, 153.0, 149.5, 145.5, 129.3, 128.1, 127.0, 99.9, 54.7, 51.6, and 18.7. rsc.org Another related phenylglycinamide derivative exhibited ¹H NMR signals in CDCl₃ at δ 2.63–2.66 (m, 1 H), 3.15–3.18 (m, 4 H), 3.27–3.30 (m, 4 H), 6.40–6.55 (m, 1 H), 6.60–6.73 (m, 1 H), 6.96–7.03 (m, 1 H), 7.05–7.11 (m, 1 H), and 7.15–7.23 (m, 1 H). nih.gov
Table 1: Representative NMR Data for Related Phenylglycinamide Structures
| Nucleus | Chemical Shift (ppm) and Multiplicity | Reference |
|---|---|---|
| ¹H | 2.63–7.23 (multiplets) | nih.gov |
| ¹³C | 18.7–166.7 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of this compound is 256.121178 Da. chemspider.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often with errors of less than 5 ppm, which helps to confirm the molecular formula, C₁₅H₁₆N₂O₂. drugbank.com
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure and can be used to identify specific substructures. For example, cleavage of the benzylic ether bond or the amide bond would produce characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:
N-H stretching: The primary amine (NH₂) and the secondary amide (N-H) groups will show stretching vibrations, typically in the region of 3500-3200 cm⁻¹.
C=O stretching: The amide carbonyl group will have a strong absorption band, usually around 1680-1630 cm⁻¹.
C-O-C stretching: The ether linkage of the benzyloxy group will show a characteristic stretching band, typically in the 1260-1000 cm⁻¹ region.
Aromatic C-H and C=C stretching: The phenyl rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
While a specific IR spectrum for this compound is not provided in the search results, the spectra of related N-phenylamides show characteristic amide I and II bands, with differences between cis and trans isomers appearing in the amide III region. rsc.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. For this compound, reversed-phase HPLC is a common method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).
Various detection methods can be coupled with HPLC for the analysis of this compound:
UV-Vis Detection: As the compound contains chromophores, a UV-Vis detector can be used to monitor the eluent at a specific wavelength where the compound absorbs, allowing for its quantification. nih.govmdpi.com
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both chromatographic separation and mass information, offering a high degree of specificity and sensitivity for identification and quantification. nih.gov
The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is often calculated based on the relative peak areas.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| ¹H NMR |
| ¹³C NMR |
| 2D NMR |
| Mass Spectrometry (MS) |
| Infrared (IR) Spectroscopy |
| Ultraviolet-Visible (UV-Vis) Spectroscopy |
| High-Performance Liquid Chromatography (HPLC) |
| DMSO |
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, residual solvents and other volatile by-products can be present as impurities. Due to the polar nature and low volatility of this compound itself, direct GC analysis is not feasible. However, headspace GC coupled with mass spectrometry (HS-GC-MS) is an ideal method for the analysis of volatile impurities without the need to volatilize the parent compound.
The polar nature of amino acids and their derivatives often necessitates derivatization to increase their volatility for GC analysis. sigmaaldrich.com However, for the analysis of volatile impurities in a non-volatile matrix like this compound, derivatization of the matrix is not required. The focus is on the direct detection of residual solvents and potential volatile degradation products.
Research Findings:
A hypothetical analysis of a batch of this compound using headspace GC-MS could reveal the presence of several common organic solvents used during synthesis and purification. The method would involve heating the sample in a sealed vial to partition the volatile impurities into the headspace, which is then injected into the GC system.
The GC method would be optimized to achieve good resolution of potential volatile impurities. A typical method might employ a capillary column with a non-polar stationary phase, which separates compounds based on their boiling points and interactions with the phase. The use of a mass spectrometer as a detector allows for the definitive identification of the eluted compounds by comparing their mass spectra to a library of known compounds.
Potential volatile impurities that could be identified include solvents commonly used in peptide coupling and purification, such as dichloromethane (B109758), N,N-dimethylformamide (DMF), and ethyl acetate (B1210297). The quantification of these impurities is crucial as their levels are strictly regulated by pharmacopeial standards.
Interactive Data Table: Hypothetical GC Analysis of Volatile Impurities in this compound
| Impurity | Retention Time (min) | Detected Concentration (ppm) | Identification Method |
| Dichloromethane | 3.5 | 50 | Headspace GC-MS |
| Ethyl Acetate | 5.2 | 150 | Headspace GC-MS |
| N,N-Dimethylformamide | 8.1 | 200 | Headspace GC-MS |
This table illustrates the type of data that would be generated from a GC analysis, allowing for the precise control of volatile impurities in the final product.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
This compound possesses a chiral center at the alpha-carbon of the glycine (B1666218) moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and control are of paramount importance in pharmaceutical development. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, reduced analysis time, and lower environmental impact compared to traditional normal-phase liquid chromatography. selvita.comchromatographyonline.com
SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide (CO₂), often mixed with a small amount of an organic modifier like an alcohol. phenomenex.comyoutube.com This mobile phase exhibits properties of both a liquid and a gas, leading to low viscosity and high diffusivity, which in turn allows for faster separations and higher throughput. selvita.com
Research Findings:
The chiral separation of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.comphenomenex.comfagg.be The selection of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers.
For the chiral separation of this compound, a method could be developed using a polysaccharide-based chiral column. The mobile phase would likely consist of supercritical CO₂ with a protic organic modifier such as methanol (B129727) or ethanol (B145695) to improve peak shape and selectivity. chromatographyonline.com The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.
The development of an SFC method would involve screening various chiral columns and mobile phase compositions to find the optimal conditions for resolution. The use of automated parallel screening systems can significantly accelerate this process. youtube.com
Interactive Data Table: Hypothetical SFC Chiral Separation of this compound
| Parameter | Condition |
| Chromatographic System | Supercritical Fluid Chromatograph |
| Column | Chiral Stationary Phase (e.g., Amylose-based) |
| Mobile Phase | Supercritical CO₂ / Methanol (Gradient or Isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 4.8 min |
| Retention Time (Enantiomer 2) | 6.2 min |
| Resolution (Rs) | > 2.0 |
This table outlines the typical parameters for an SFC method that would successfully resolve the enantiomers of this compound, ensuring the stereochemical purity of the compound.
Computational Chemistry, Chemoinformatics, and Artificial Intelligence in N 4 Benzyloxy Phenyl Glycinamide Research
Molecular Dynamics Simulations of N-[4-(benzyloxy)phenyl]glycinamide with Biological Receptors
Molecular dynamics (MD) simulations have become a cornerstone in understanding the dynamic nature of the interaction between this compound and its biological target, LTA4H. These simulations model the movement of atoms over time, offering a detailed view of how the ligand binds and the conformational changes that occur in both the ligand and the protein.
Binding Free Energy Calculations
A key aspect of LTA4H is its bifunctional nature, possessing both epoxide hydrolase and aminopeptidase (B13392206) activities. pnas.orgtandfonline.com Computational studies have been instrumental in understanding the selective inhibition of the epoxide hydrolase activity. For example, MD simulations and binding free energy calculations have revealed that selective inhibitors, like ARM1, exhibit a more stable binding conformation within the active site compared to non-selective inhibitors. nih.gov Per-residue energy decomposition analysis has identified key amino acid residues crucial for selective inhibition, including Phe314, Val367, and Tyr378, which contribute significantly to the binding energy of selective inhibitors. nih.gov
Table 1: Key Residues in LTA4H Interacting with Inhibitors Identified Through Computational Studies
Conformational Analysis and Ligand Dynamics
Conformational analysis through MD simulations provides insights into the flexibility of this compound and its analogs within the LTA4H binding site. The L-shaped hydrophobic tunnel of the LTA4H active site imposes significant conformational constraints on bound inhibitors. pnas.org MD studies have shown that the stability of an inhibitor's conformation within this pocket is a determinant of its potency. plos.orgnih.gov
Trajectory analysis from MD simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps in understanding the dynamic stability of the protein-ligand complex. researchgate.net For LTA4H, these analyses have revealed that the binding of potent inhibitors can stabilize specific regions of the enzyme, particularly the flexible loops surrounding the active site. plos.orgnih.gov The conformational dynamics also explain differences in the activity of structurally similar inhibitors, where subtle changes in a functional group can lead to different binding modes and, consequently, altered inhibitory profiles. plos.orgnih.gov
Virtual Screening Methodologies for this compound Scaffold Prioritization
Virtual screening has emerged as a powerful tool to identify novel LTA4H inhibitors by searching large chemical databases for compounds that are predicted to bind to the enzyme. Both ligand-based and structure-based approaches have been successfully applied.
Ligand-Based Virtual Screening (e.g., shape matching, pharmacophore)
Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones. Pharmacophore modeling is a prominent technique in this category, where a 3D arrangement of essential chemical features required for biological activity is defined. For LTA4H, pharmacophore models have been developed based on the structures of known potent inhibitors. plos.orgnih.gov These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
These pharmacophores are then used as 3D queries to screen compound libraries, identifying molecules that possess the desired chemical features in the correct spatial arrangement. nih.govnih.gov This approach has been successful in identifying novel chemotypes for LTA4H inhibition, demonstrating its utility in expanding the chemical space of potential drug candidates. nih.gov
Structure-Based Virtual Screening (e.g., molecular docking)
Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein, in this case, LTA4H, which is available from the Protein Data Bank (e.g., PDB ID: 1HS6). mdpi.com Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the binding site of the protein, and their binding affinity is estimated using a scoring function.
Numerous studies have employed molecular docking to screen large databases like Maybridge and identify potential LTA4H inhibitors. mdpi.comacs.org The process often involves a hierarchical filtering approach, where an initial large-scale docking is followed by more rigorous scoring and visual inspection of the binding poses of the top-ranked compounds. nih.govmdpi.com This methodology has led to the identification of hits with IC50 values in the micromolar range, which can then serve as starting points for medicinal chemistry optimization. mdpi.com The crystal structure of this compound (PDB ID: 4BG) complexed with LTA4H provides a precise template for such structure-based design and screening efforts. rcsb.org
Machine Learning and AI Applications in this compound Discovery
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the discovery of new LTA4H inhibitors. These approaches can learn complex relationships between chemical structures and biological activities from existing data.
Quantitative Structure-Activity Relationship (QSAR) models are a key application of ML in this field. nih.gov By training on a dataset of LTA4H inhibitors with known activities, QSAR models can predict the potency of new, untested compounds. Various ML algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and K-Nearest Neighbors (KNN), have been used to build classification and regression models for LTA4H inhibitors. nih.govresearchgate.net These models can accurately classify compounds as active or inactive and predict their pIC50 values. heca-analitika.comresearchgate.net
Table 2: Computationally Investigated Compounds Related to LTA4H Inhibition
Predictive Modeling for Biological Activity and ADME Properties (Non-human data)
Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it is synthesized and tested in a laboratory. For this compound and its analogues, computational models are employed to estimate their potential as therapeutic agents.
These models are built using data from a wide range of existing molecules with known properties. By identifying the key structural features that correlate with specific biological activities or ADME profiles, machine learning algorithms can then predict these properties for new or untested compounds like this compound. For instance, the biological effects and reactions of a molecule in human metabolism can be theoretically examined to assess its drug-likeness. nih.gov
While specific predictive modeling data for this compound is not extensively published, studies on related phenylglycinamide and sulfonamide derivatives provide a strong indication of the methodologies that would be applied. For example, research on a series of phenyl-glycinamide derivatives identified a lead molecule with potent antiseizure activity based on in vivo mouse models. nih.gov Such studies often involve the calculation of various molecular descriptors that are then used to build quantitative structure-activity relationship (QSAR) models.
Table 1: Representative Predicted ADME Properties for a Phenylglycinamide Scaffold
| Property | Predicted Value | Method | Significance |
| Molecular Weight | < 500 g/mol | Computational | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | < 5 | Computational | Indicates appropriate lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | < 5 | Computational | Influences solubility and binding characteristics. |
| Hydrogen Bond Acceptors | < 10 | Computational | Affects solubility and receptor binding. |
| Polar Surface Area | < 140 Ų | Computational | Predicts cell membrane permeability. |
| Aqueous Solubility | Moderate to High | Computational | Crucial for absorption and distribution. |
| Blood-Brain Barrier Permeability | Variable | Computational | Important for neurologically active compounds. |
| CYP450 Inhibition | Low | Computational | Predicts potential for drug-drug interactions. |
This table represents typical ADME parameters that would be computationally predicted for a compound like this compound to assess its drug-like properties. The values are illustrative and based on general principles of drug design.
Generative Models for Novel this compound Analogues
Generative models, a sophisticated class of artificial intelligence, are revolutionizing the design of new molecules. Instead of merely predicting the properties of existing compounds, these models can generate entirely new chemical structures with desired characteristics. For this compound, generative models can be used to create a virtual library of novel analogues that are optimized for specific biological targets or improved ADME profiles.
These models learn the underlying patterns and rules of chemical structures from large databases of known molecules. They can then be fine-tuned to generate new molecules that are similar to a starting compound, such as this compound, but with specific modifications designed to enhance a particular property. For example, a generative model could be tasked with designing analogues that are predicted to have higher binding affinity to a particular enzyme or receptor, or that have a lower potential for metabolic breakdown.
The development of hybrid molecules that combine two pharmacophores in one structure is one application of this approach. nih.gov By exploring the vast chemical space around the this compound scaffold, generative models can propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. This accelerates the discovery of new drug candidates with potentially superior efficacy and safety profiles. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of a molecule at the atomic level. escholarship.org These methods, based on the principles of quantum mechanics, can be used to calculate a wide range of molecular properties for this compound, offering insights that are not accessible through experimental techniques alone. udel.edu
By solving approximations of the Schrödinger equation, quantum chemical methods like Density Functional Theory (DFT) can determine the three-dimensional arrangement of atoms (molecular geometry), the distribution of electrons (electronic structure), and the energies of different molecular orbitals. nih.govnih.gov This information is invaluable for understanding how this compound might interact with biological targets.
Table 2: Illustrative Quantum Chemical Data for a Phenylglycinamide Structure
| Parameter | Calculated Value | Method | Significance |
| HOMO Energy | -5 to -7 eV | DFT | Indicates the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | -1 to -2 eV | DFT | Indicates the molecule's ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | 4 to 5 eV | DFT | A smaller gap suggests higher chemical reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Varies across the molecule | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. nih.gov |
| Partial Atomic Charges | Varies for each atom | DFT | Reveals the distribution of charge within the molecule, highlighting potential sites for electrostatic interactions with a biological target. nih.gov |
This table presents a set of typical quantum chemical parameters that would be calculated for a molecule like this compound. The values are illustrative and serve to demonstrate the type of data generated and its importance in understanding molecular reactivity.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov
Furthermore, the molecular electrostatic potential (MEP) map visually represents the regions of a molecule that are electron-rich or electron-poor. nih.gov This allows researchers to predict how this compound might orient itself when approaching a biological receptor, and to identify the likely sites for hydrogen bonding and other non-covalent interactions that are critical for biological activity. These detailed insights from quantum chemical calculations are instrumental in rationalizing structure-activity relationships and in guiding the design of more potent and selective analogues. bsu.by
Future Directions and Advanced Research Perspectives for N 4 Benzyloxy Phenyl Glycinamide
Design and Synthesis of Photoactivatable or Prodrug Forms of N-[4-(benzyloxy)phenyl]glycinamide
The development of prodrugs or photoactivatable forms represents a sophisticated strategy to enhance the therapeutic index of a compound by controlling its activity in space and time. For this compound, several established chemical strategies could be adapted to create inactive precursors that release the active molecule under specific physiological conditions or upon light stimulation.
Prodrugs are designed to improve a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties. Key functional groups on this compound, such as the primary amine of the glycinamide (B1583983) moiety and the benzylic ether, are prime candidates for chemical modification. For instance, the amine could be masked as a carbamate, which can be designed to undergo enzymatic or pH-dependent cleavage to release the parent compound. Another approach involves the modification of the benzyloxy group. Borylated benzyloxy groups can be engineered to be cleaved in the presence of hydrogen peroxide, a reactive oxygen species often found in high concentrations in pathological environments like tumors.
Photoactivatable, or "caged," compounds are another frontier. These molecules incorporate a photolabile protecting group that is cleaved upon irradiation with light of a specific wavelength, offering precise spatiotemporal control over drug release. This is particularly advantageous for localized diseases, minimizing systemic exposure.
Table 1: Potential Prodrug and Photoactivatable Strategies for this compound
| Strategy | Target Moiety | Activation Trigger | Potential Advantage |
| Prodrug | |||
| N-Acyl Glycine (B1666218) Derivative | Primary Amine | Enzymatic (e.g., amidases) | Improved cell permeability, controlled release |
| Carbamate Formation | Primary Amine | pH-dependent or enzymatic hydrolysis | Enhanced stability and targeted release |
| Borylated Benzyl (B1604629) Ether | Benzyloxy Group | Hydrogen Peroxide | Targeting oxidative stress environments (e.g., tumors) |
| Photoactivatable | |||
| o-Nitrobenzyl Caging | Primary Amine | UV Light (e.g., 365 nm) | High spatiotemporal control of activation |
| Coumarin-based Caging | Benzyloxy Group | Visible Light (e.g., 405 nm) | Deeper tissue penetration, reduced phototoxicity |
Exploration of Novel Biological Roles and Mechanistic Hypotheses (Preclinical)
While the specific biological targets of this compound are not fully elucidated, research on structurally related compounds provides a fertile ground for forming new mechanistic hypotheses.
A significant lead comes from a study on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which were identified as novel antagonists of the human androgen receptor (AR). nih.gov These compounds target the activation function 2 (AF2) region of the AR, a site crucial for its transcriptional activity. nih.gov Given the shared N-(4-(benzyloxy)phenyl) scaffold, it is a compelling hypothesis that this compound could serve as a foundational structure for developing new AR antagonists for conditions like prostate cancer. nih.gov
Furthermore, the glycinamide portion suggests potential interactions with other receptor types. For example, a series of (4-alkoxyphenyl)glycinamides were developed as agonists for the orphan G protein-coupled receptor 88 (GPR88), a receptor highly expressed in the brain's striatum. This indicates a plausible, yet unexplored, role for this compound or its derivatives in modulating neurological pathways. Other research has explored N-benzyloxybenzamide derivatives as inhibitors of amyloid-beta aggregation, relevant to Alzheimer's disease. researchgate.net These findings encourage broad-based screening and preclinical studies to uncover novel biological activities. researchgate.net
Table 2: Hypothetical Preclinical Investigations for Novel Biological Roles
| Research Area | Mechanistic Hypothesis | Proposed Preclinical Model | Key Endpoints |
| Oncology | Antagonism of the Androgen Receptor (AF2 domain) | LNCaP prostate cancer cell lines; Xenograft mouse models | AR-mediated gene expression, tumor growth inhibition nih.gov |
| Neurology | Agonism/Antagonism of GPR88 | GPR88-overexpressing cell-based cAMP assays | Receptor binding affinity, downstream signaling activation |
| Neurodegenerative Disease | Inhibition of Amyloid-Beta (Aβ42) Aggregation | Thioflavin T fluorescence assays; HT22 neuronal cell lines | Reduction of Aβ42 fibrillogenesis, mitigation of Aβ42-induced cytotoxicity researchgate.net |
| Infectious Disease | Inhibition of Parasitic Growth (e.g., Trypanosoma) | In vitro culture of Trypanosoma brucei | Parasite growth inhibition (EC50), selectivity versus mammalian cells nih.gov |
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of a drug within a biological system. nih.gov Instead of a one-drug-one-target approach, it integrates multi-omics data (genomics, proteomics, metabolomics) to build comprehensive models of drug action. nih.govmdpi.com
For this compound, a systems biology approach would be invaluable. It begins with the integrative study of how the compound perturbs gene and protein expression networks, linking these changes to a toxicological or therapeutic outcome. nih.gov For example, if the compound is found to inhibit prostate cancer cell growth, transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses of treated cells could reveal the full spectrum of affected pathways, not just the intended AR signaling pathway.
This data-rich approach can help:
Identify Novel Targets: Uncover unexpected molecular targets and off-target effects.
Elucidate Mechanisms of Action: Build computational models to simulate how the compound's effects propagate through cellular networks.
Predict Biomarkers: Identify genes or proteins whose expression changes could predict a response to the compound.
Repurpose the Compound: Suggest new therapeutic applications based on its pathway-level effects.
By applying a systems biology framework, researchers can move beyond simple dose-response curves to a deeper, systems-level understanding of the compound's biological impact. tubitak.gov.tr
Development of Advanced Delivery Systems in Non-Human Models (e.g., nanotechnology, targeted delivery)
The translation of a promising compound from the lab to a potential therapeutic often hinges on its delivery. Advanced delivery systems, particularly those based on nanotechnology, offer solutions to common challenges like poor solubility, low bioavailability, and off-target toxicity. researchgate.net
For this compound, encapsulating the molecule within nanocarriers could dramatically improve its therapeutic profile in non-human models. These systems can be engineered for passive or active targeting. researchgate.net
Passive Targeting: Nanoparticles, such as those made from PLGA (poly-lactic-co-glycolic acid) or lipids, tend to accumulate in tissues with leaky vasculature, such as tumors (the enhanced permeability and retention, or EPR, effect).
Active Targeting: Nanoparticles can be decorated with specific ligands (e.g., antibodies, aptamers, or small molecules) that bind to receptors overexpressed on target cells. This would allow for the specific delivery of this compound to cancer cells or specific neurons, sparing healthy tissue. nih.gov
Furthermore, coatings like polyethylene (B3416737) glycol (PEG) can be added to the nanoparticle surface (PEGylation) to help them evade the body's immune system, thereby prolonging their circulation time and increasing the probability of reaching the target site.
Table 3: Nanotechnology-Based Delivery Systems for Preclinical Studies
| Delivery System | Composition | Targeting Strategy | Potential Application in Non-Human Models |
| Liposomes | Phospholipid bilayers | Passive (EPR) or Active (Ligand-conjugated) | Systemic delivery for cancer models, reducing toxicity |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Passive or Active | Controlled, sustained release of the compound |
| Lipid Nanoparticles (LNPs) | Ionizable lipids, cholesterol, PEG-lipids | Passive (liver accumulation) or Active | Delivery to liver-metastasized cancers or specific cell types mdpi.com |
| Graphene Oxide Flakes | Oxidized carbon sheets | Passive | High surface area for drug loading, potential for photothermal therapy synergy |
Challenges and Opportunities in the Academic Advancement of this compound Research
The academic journey for a compound like this compound is filled with both hurdles and significant opportunities.
Challenges:
Lack of Foundational Data: The primary challenge is the limited body of research focused directly on this compound, requiring initial exploratory studies to establish its basic biological and pharmacological profile.
Scaffold Optimization: The parent compound may have suboptimal potency, selectivity, or ADMET properties, necessitating extensive medicinal chemistry efforts to synthesize and screen analog libraries.
Translational Complexity: Moving from a promising in vitro result to a successful in vivo study in animal models is a major hurdle, requiring expertise in pharmacology, toxicology, and drug delivery.
Opportunities:
Proven Scaffold: The N-(4-(benzyloxy)phenyl) core is present in compounds with demonstrated biological activity, providing a strong rationale for further investigation and a clear starting point for drug design. nih.govnih.gov
Modern Drug Discovery Tools: The availability of high-throughput screening, systems biology, and computational modeling allows for a more rational and efficient exploration of the compound's potential than ever before. mdpi.com
Advanced Delivery Technologies: The ability to pair the molecule with sophisticated nanotechnology-based delivery systems provides a clear path to overcoming potential pharmacokinetic limitations. researchgate.net
Q & A
Q. Table 1: Representative Synthetic Yields
| Starting Material | Reagents/Conditions | Yield (%) |
|---|---|---|
| Paracetamol (capsule) | Benzyl chloride, KOH, EtOH | 58 |
| Paracetamol (tablet) | Benzyl chloride, KOH, EtOH | 50 |
What analytical techniques are critical for characterizing this compound?
Basic
Key methods include:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peaks (e.g., m/z 242.2 for acetamide analog) and detects impurities .
- Thin-Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): Assess purity and monitor reaction progress using solvent systems like ethyl acetate/hexane .
- Nuclear Magnetic Resonance (NMR): Provides structural confirmation of benzyloxy and glycinamide moieties, with characteristic aromatic and amide proton signals.
How can reaction parameters be systematically optimized to enhance the synthesis efficiency of this compound?
Advanced
Optimization strategies include:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions in related benzamide syntheses .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity in amidation steps.
- Temperature Gradients: Controlled heating (60–80°C) balances reaction rate and byproduct formation.
- Substrate Form: As evidenced in acetamide synthesis, using purified starting materials (capsule vs. tablet) increases yield by 8% . Statistical tools like Design of Experiments (DoE) can model parameter interactions.
What role does computational chemistry play in elucidating the bioactivity of this compound?
Advanced
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models predict interactions with biological targets. For example:
- Docking Studies: Simulate binding to enzymes like β-N-acetylhexosaminidases, where 4-substituted analogs show activity modulation .
- QSAR Analysis: Correlate substituent effects (e.g., benzyloxy vs. methoxy) with antimicrobial potency using descriptors like logP and H-bonding capacity.
What are the primary research applications of this compound in medicinal chemistry?
Basic
This compound serves as:
- Enzyme Inhibitor Probe: Structural analogs (e.g., sulfonamide derivatives) target androgen receptors, suggesting potential in hormone-related therapies .
- Intermediate for Complex Molecules: The benzyloxy group facilitates further functionalization via deprotection (e.g., hydrogenolysis to phenolic intermediates) .
How do structural modifications of this compound influence its pharmacokinetic properties?
Advanced
Key modifications include:
- Trifluoromethyl Addition: Increases lipophilicity and metabolic stability, as seen in related benzamide drugs .
- Glycinamide Branching: Methyl or ethyl groups on the glycinamide nitrogen alter solubility and membrane permeability. In vitro ADME assays (e.g., Caco-2 permeability) validate these effects.
Q. Table 2: Impact of Substituents on PK Properties
| Substituent | logP Change | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| -H (Parent) | 1.2 | 2.5 |
| -CF₃ | 2.8 | 6.7 |
| -CH₂CH₃ | 1.8 | 4.1 |
What safety protocols are recommended for handling this compound?
Q. Basic
- Ventilation: Use fume hoods to avoid dust inhalation (S22) .
- Protective Equipment: Wear gloves and goggles to prevent skin/eye contact (S24/25) .
- Waste Disposal: Follow institutional guidelines for amide-containing compounds.
How can enzymatic methods be applied to synthesize or modify this compound derivatives?
Advanced
β-N-acetylhexosaminidases catalyze transglycosylation reactions with 4-substituted glycosides . While not directly tested on glycinamide, this approach could functionalize the benzyloxy group for targeted drug delivery. Reaction conditions (pH, temperature) must be optimized to preserve enzyme activity.
Notes
- Methodological answers prioritize experimental design, data analysis, and mechanistic insights.
- Advanced questions integrate computational, enzymatic, and structural optimization frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
